6-(2-Oxopentyl)pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Oxopentyl)pyran-2-one is a chemical compound belonging to the pyrone family. Pyrones are a class of six-membered conjugated cyclic esters that possess reactivity similar to lactones and 1,3-dienes . This compound is characterized by its unique structure, which includes a pyran ring substituted with a 2-oxopentyl group at the 6-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 6-(2-Oxopentyl)pyran-2-one can be achieved through several synthetic routes. One common method involves the coupling of the dianion of a dione with an aldehyde, followed by the formation of the pyran ring and subsequent oxidation . This process typically requires specific reaction conditions, including the use of Evans auxiliary and careful control of temperature and pH to avoid epimerization of sensitive positions.
Industrial production methods for this compound often involve the use of renewable sources. For example, pyrone synthesis from renewable sources can be achieved by preparing 3-acetoxy-2-oxo-2H-pyran-6-carboxylic salts and their derivatives from C6 aldaric acids . This approach not only provides an efficient synthetic route but also aligns with sustainable chemistry practices.
Chemical Reactions Analysis
6-(2-Oxopentyl)pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrophilic positions at C-2, C-4, and C-6 make it susceptible to nucleophilic attacks . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
For instance, the ring-opening of 2-pyrones, including this compound, can produce high-value chemicals such as hepta-2,5-diene-4-one and non-7-ene-2,6-dione . These reactions often require mild conditions and can be catalyzed by acids or bases.
Scientific Research Applications
6-(2-Oxopentyl)pyran-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various biologically active molecules . Its antimicrobial, antiviral, cytotoxic, and antitumor properties make it valuable for drug development .
In biology, the compound has been studied for its antifungal activities. For example, 6-pentyl-2H-pyran-2-one, a similar compound, has shown significant oomyticidal activities against plant pathogenic fungi . This highlights its potential use in agricultural applications for controlling plant diseases.
In the medical field, this compound’s bioavailability and low molecular weight make it a promising candidate for developing effective anti-AIDS drugs . Additionally, its luminescence properties have been explored for the development of organic light-emitting devices .
Mechanism of Action
The mechanism of action of 6-(2-Oxopentyl)pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, 6-pentyl-2H-pyran-2-one has been shown to exert its antifungal effects by activating the TOR pathway in phytopathogenic oomycetes . This activation leads to the up-regulation of TOR pathway-related genes, which in turn affects the growth and virulence of the pathogen.
Protein-ligand binding analyses have revealed stable affinities between the compound and various proteins, suggesting that it can effectively disrupt metabolic processes in target organisms . This mechanism underscores the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
6-(2-Oxopentyl)pyran-2-one can be compared with other similar compounds, such as 6-(4-Oxopentyl)-2H-pyran-2-one and 6-pentyl-2H-pyran-2-one . These compounds share a similar pyran ring structure but differ in the nature and position of their substituents.
6-(4-Oxopentyl)-2H-pyran-2-one: This compound has a similar structure but with the oxopentyl group at the 4-position.
6-pentyl-2H-pyran-2-one: Known for its antifungal properties, this compound has a pentyl group instead of an oxopentyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
24203-80-3 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-(2-oxopentyl)pyran-2-one |
InChI |
InChI=1S/C10H12O3/c1-2-4-8(11)7-9-5-3-6-10(12)13-9/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
PXZVIZODPMKSQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.